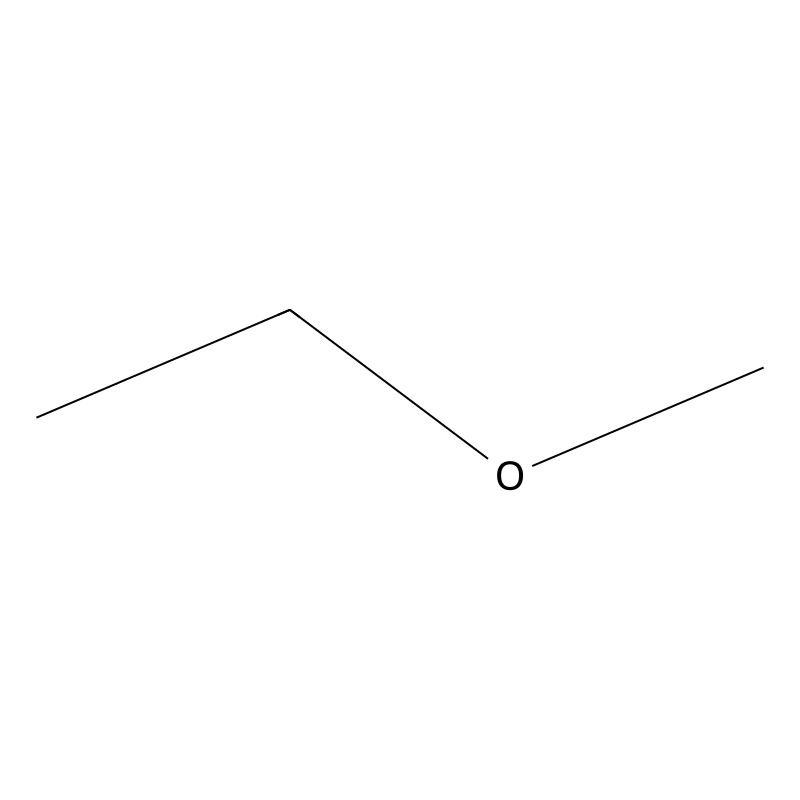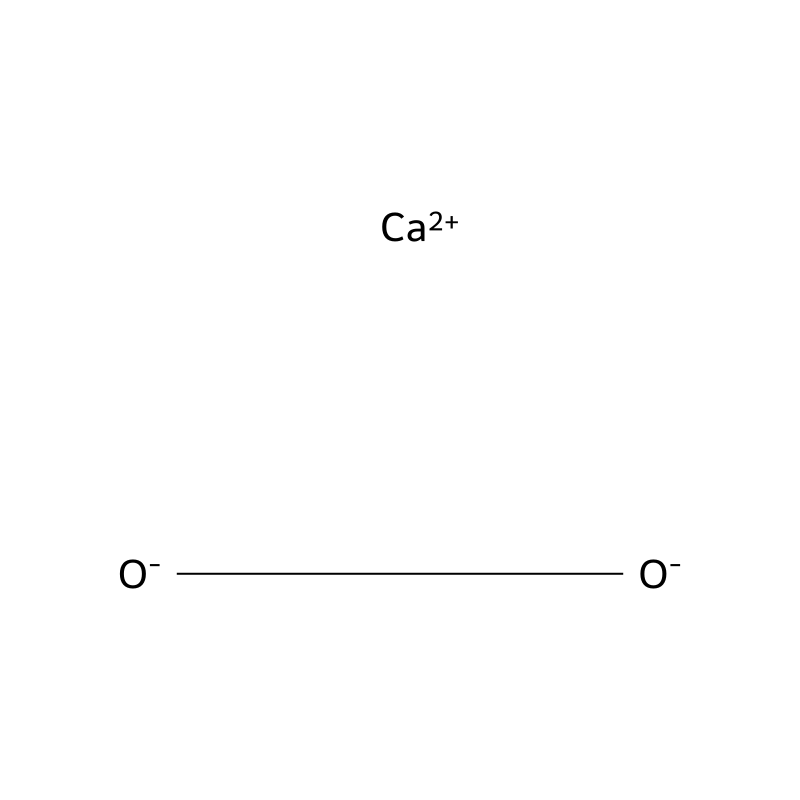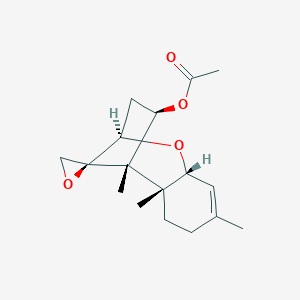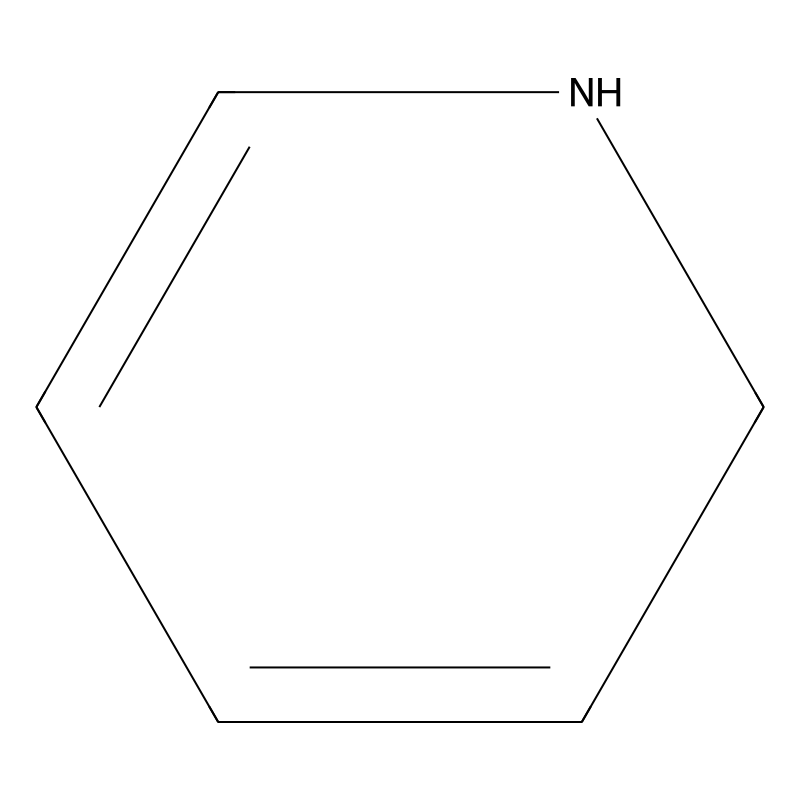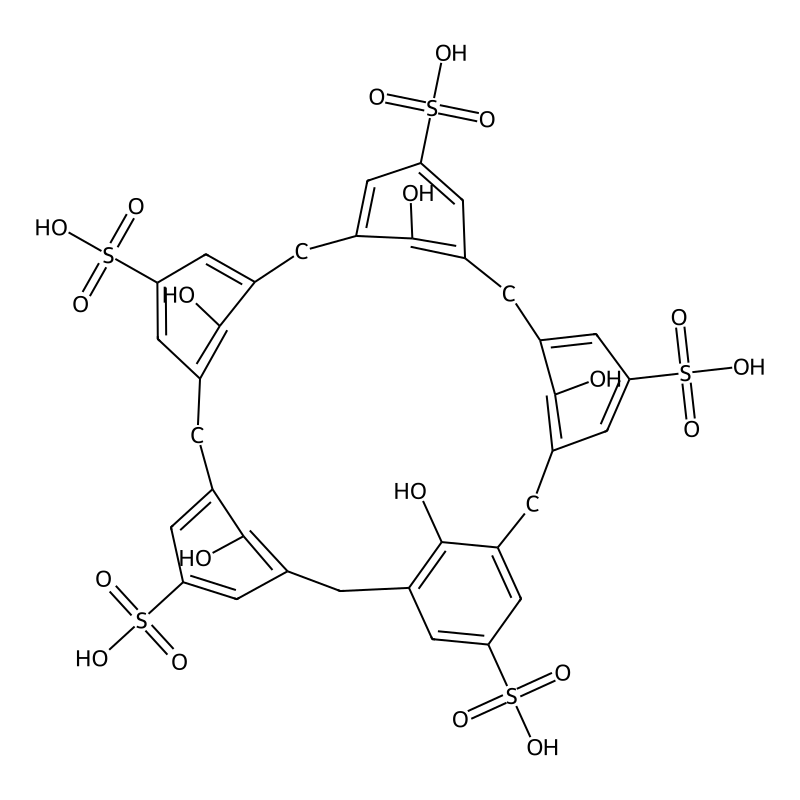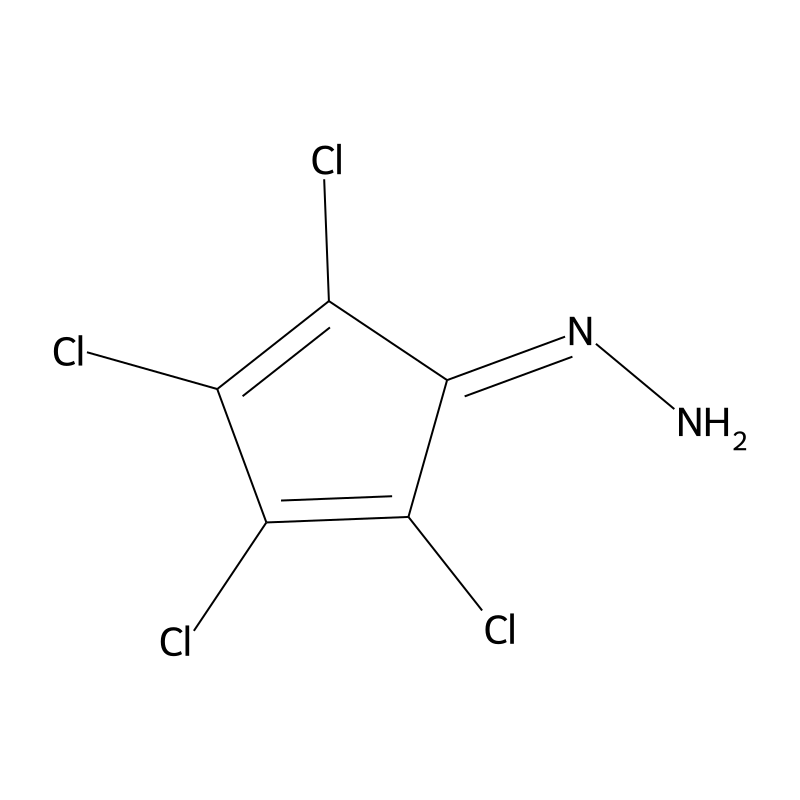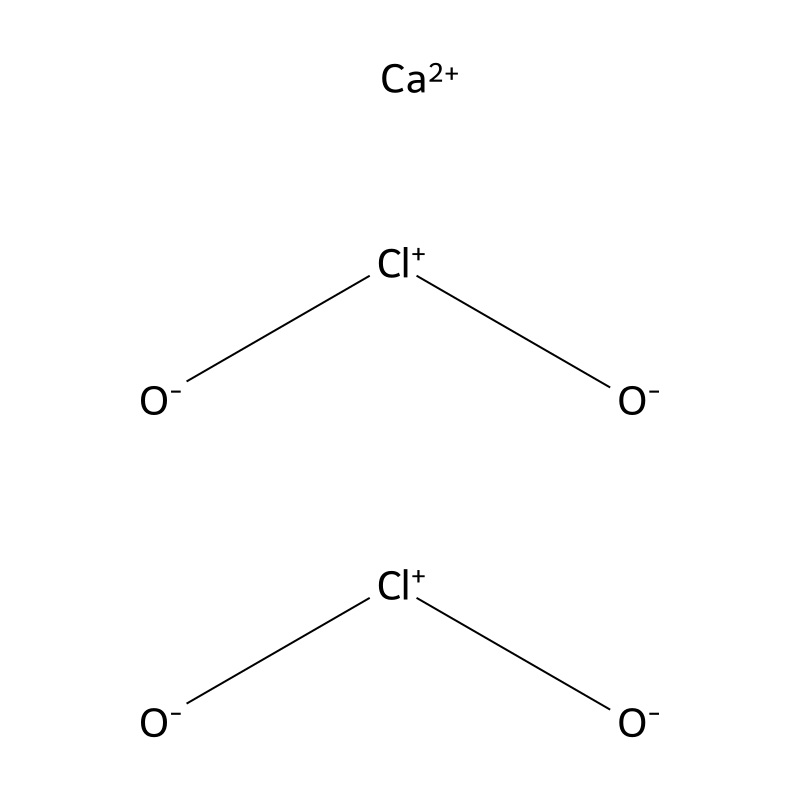L-Cysteine hydrochloride monohydrate
C3H8ClNO2S
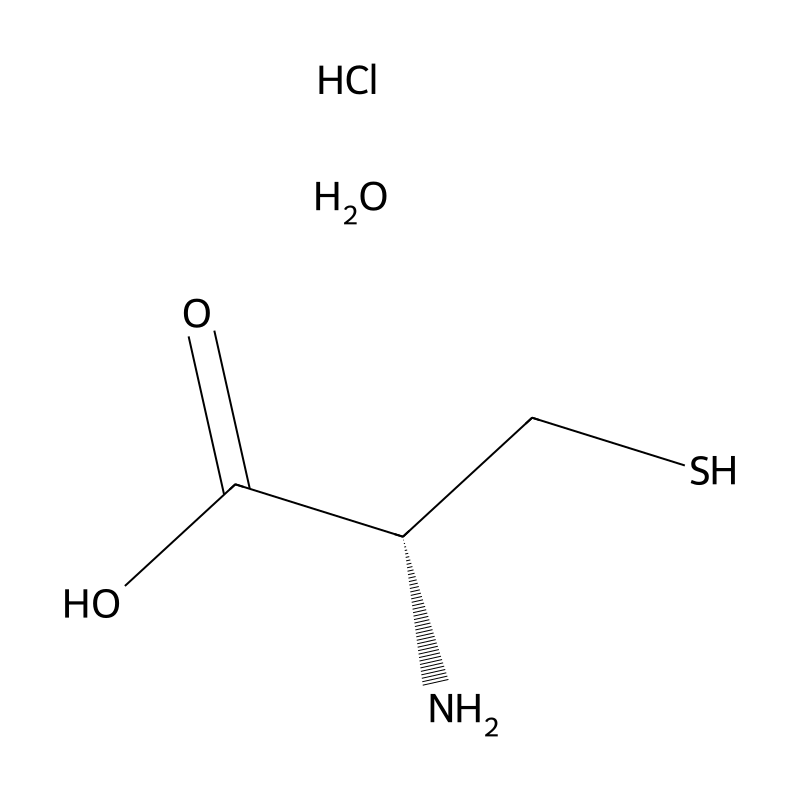
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
C3H8ClNO2S
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Freely soluble in alcohol, acetic acid, ammonia water; insoluble in ether, acetone, ethyl acetate, benzene, carbon disulfide, carbon tetrachloride
Water solubility (per g/100 g H2O): 28 g/100 mL of solution at 25 °C; 16 g/100 mL of solution at 20 °C
Synonyms
Canonical SMILES
Isomeric SMILES
Precursor for Glutathione Synthesis
L-CHC serves as a crucial building block for the synthesis of glutathione, a potent antioxidant within cells. Studies have demonstrated its effectiveness in replenishing glutathione levels, particularly in situations where oxidative stress is elevated. This has potential implications for research on various conditions associated with oxidative stress, including:
- Neurodegenerative diseases: Research suggests L-CHC supplementation might mitigate the progression of neurodegenerative diseases like Alzheimer's and Parkinson's by enhancing cellular antioxidant defenses [].
- Liver diseases: L-CHC's ability to promote glutathione synthesis holds promise for research on liver diseases, where oxidative stress plays a significant role [].
- Aging: Studies exploring the link between L-CHC and aging suggest potential benefits in reducing age-related oxidative damage [].
Mucolytic Agent
L-CHC possesses mucolytic properties, meaning it helps loosen and thin mucus. This attribute makes it a valuable tool in research on respiratory illnesses characterized by excessive or thick mucus production, such as:
- Chronic obstructive pulmonary disease (COPD): Studies investigating the use of L-CHC in combination with other medications for COPD management are ongoing [].
- Cystic fibrosis: Research explores the potential benefits of L-CHC in improving lung function and reducing mucus buildup in cystic fibrosis patients.
Other Research Applications
L-CHC also holds potential for research in various other areas, including:
- Hair growth: Studies suggest L-CHC might promote hair growth by influencing keratin synthesis, a crucial component of hair structure [].
- Wound healing: Research is exploring the potential role of L-CHC in accelerating wound healing by supporting collagen synthesis [].
- Heavy metal detoxification: L-CHC's ability to bind with certain metals has led to research investigating its use in heavy metal detoxification strategies [].
L-Cysteine hydrochloride monohydrate is a crystalline compound with the molecular formula and a molecular weight of approximately 175.64 g/mol. It appears as white to colorless crystals or crystalline powder and is highly soluble in water (approximately 650 g/L at 25 °C) . This compound is the hydrochloride salt of L-cysteine, an amino acid that plays a crucial role in various biological processes, including protein synthesis and antioxidant defense mechanisms.
- Reduction Reactions: L-Cysteine can be oxidized to form cystine, which is a dimeric form of cysteine. This reaction is significant in the formation of disulfide bonds in proteins.
- Nucleophilic Substitution: The thiol group (-SH) of L-cysteine can act as a nucleophile, allowing it to participate in substitutions with electrophiles, which is essential in biochemical pathways.
- Formation of Metal Complexes: L-Cysteine can chelate metal ions due to its thiol group, forming stable complexes that are important in biochemistry and pharmacology.
L-Cysteine hydrochloride monohydrate exhibits various biological activities:
- Antioxidant Properties: It acts as a precursor to glutathione, a major antioxidant in cells, helping to protect against oxidative stress .
- Protein Synthesis: As an amino acid, it is integral to the synthesis of proteins and peptides, contributing to cellular structure and function.
- Detoxification: It plays a role in detoxifying harmful substances by conjugating with them, facilitating their excretion from the body.
L-Cysteine hydrochloride monohydrate can be synthesized through several methods:
- Hydrolysis of Cystine: Cystine can be hydrolyzed under acidic conditions to yield L-cysteine.
- Synthesis from α-Keto Acids: L-Cysteine can also be synthesized from α-keto acids through transamination reactions involving ammonium ions.
- Chemical Synthesis: Chemical methods involve the reaction of 3-mercaptopropionic acid with hydrochloric acid to produce L-cysteine hydrochloride.
L-Cysteine hydrochloride monohydrate has diverse applications across various fields:
- Pharmaceuticals: Used as a precursor for the synthesis of drugs and as an active ingredient in formulations aimed at treating respiratory disorders and liver diseases .
- Food Industry: Employed as a food additive for flavor enhancement and as a dough conditioner in baking.
- Cosmetics: Utilized in personal care products for its skin-conditioning properties.
- Laboratory Research: Commonly used in cell culture media and biochemical assays due to its role as a reducing agent.
Studies have shown that L-cysteine interacts with various compounds:
- Metal Ions: It forms complexes with metals such as zinc and copper, which can influence enzyme activity and cellular signaling pathways.
- Proteins: The thiol group of L-cysteine can form disulfide bonds with other proteins, affecting protein folding and stability.
- Reactive Oxygen Species: It reacts with reactive oxygen species, thereby modulating oxidative stress levels within cells.
Several compounds share similarities with L-cysteine hydrochloride monohydrate. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Cystine | Dimeric form of cysteine; forms disulfide bonds | |
| N-Acetylcysteine | Acetylated form; used as a mucolytic agent | |
| Glutathione | Tripeptide containing cysteine; major antioxidant | |
| D,L-Cysteine | Racemic mixture; not stereospecific |
L-Cysteine hydrochloride monohydrate stands out due to its specific hydrochloride form, which enhances its solubility and bioavailability compared to other forms of cysteine . Its role as both an amino acid and a reducing agent makes it particularly valuable in biochemical applications.
Physical Description
Solid; [Sigma-Aldrich MSDS]
Hygroscopic solid; [Merck Index] White powder with an irritating odor; Hygroscopic; [Alfa Aesar MSDS]
Color/Form
White crystals
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Decomposition
Melting Point
UNII
ZT934N0X4W
Related CAS
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 39 of 437 companies. For more detailed information, please visit ECHA C&L website;
Of the 13 notification(s) provided by 398 of 437 companies with hazard statement code(s):;
H315 (79.65%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (79.4%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Drug Indication
Therapeutic Uses
/EXPL THER/ Lead is a toxic heavy metal that adversely affects nervous tissues; it often occurs as an environmental pollutant. We investigated histological changes in the cerebral cortex, hippocampus and cerebellum of adult albino mice following exposure to lead acetate. We also studied the possible ameliorative effect of the chelating agent, L-cysteine, on lead-induced neurotoxicity. We divided albino mice into six groups: 1) vehicle-only control, 2) L-cysteine control, 3 and 4) treated for 7 days with 20 and 40 mg/kg lead acetate, respectively, and 5 and 6) treated for 7 days with 20 and 40 mg/kg lead acetate, respectively, followed by 50 mg/kg L-cysteine for 7 days. Lead acetate administration caused disorganization of cell layers, neuronal loss and degeneration, and neuropil vacuolization. Brain sections from lead-intoxicated mice treated with L-cysteine showed fewer pathological changes; the neuropil showed less vacuolization and the neurons appeared less damaged. L-cysteine at the dose we used only marginally alleviated lead-induced toxicity.
/EXPL THER/ In hamster lung cell cultures addn of l-Cysteine or vit C to media protects against or reverses abnormal growth & malignant transformation in aged controls (1-2 yr old) or young (3-6 mo) after repeated exposure to smoke of tobacco or marijuana cigarettes.
/EXPL THER/ L-Cysteine admin orally or ip to rats protected against acute toxicity of methylmercury chloride, reducing mercury content in kidney & brain but not in liver.
For more Therapeutic Uses (Complete) data for CYSTEINE (7 total), please visit the HSDB record page.
Mechanism of Action
Vapor Pressure
Pictograms

Irritant
Other CAS
Metabolism Metabolites
Amino acid catabolism is essential for adjusting pool sizes of free amino acids and takes part in energy production as well as nutrient remobilization. The carbon skeletons are generally converted to precursors or intermediates of the tricarboxylic acid cycle. In the case of cysteine, the reduced sulfur derived from the thiol group also has to be oxidized in order to prevent accumulation to toxic concentrations. Here we present a mitochondrial sulfur catabolic pathway catalyzing the complete oxidation of L-cysteine to pyruvate and thiosulfate. After transamination to 3-mercaptopyruvate the sulfhydryl group from L-cysteine is transferred to glutathione by sulfurtransferase 1 and oxidized to sulfite by the sulfur dioxygenase ETHE1. Sulfite is then converted to thiosulfate by addition of a second persulfide group by sulfurtransferase 1. This pathway is most relevant during early embryo development and for vegetative growth under light limiting conditions. Characterization of a double mutant produced from Arabidopsis thaliana T-DNA insertion lines for ETHE1 and sulfurtransferase 1 revealed that an intermediate of the ETHE1 dependent pathway, most likely a persulfide, interferes with amino acid catabolism and induces early senescence.
Associated Chemicals
(+-)-Cysteine; 3374-22-9
Cysteine hydrochloride; 52-89-1
Wikipedia
Use Classification
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Cosmetics -> Reducing; Antistatic; Hair conditioning; Antioxidant
Methods of Manufacturing
L-Cysteine used to be produced almost exclusively by hydrolysis of hair or other keratins. The amino acid isolated was l-cystine, which was reduced electrolytically to l-cysteine. L-Cysteine has also been prepared from beta-chloro-d,l-alanine and sodium sulfide with cysteine desulfhydrase, an enzyme obtained from, e.g., Citrobacterium freundii. Today, however, the main processes for cysteine production are biological. A direct fermentation process has been developed for the manufacture of l-cystine, using a modified Escherichia coli bacterium. The technology has been extended to prepare other modified l-cysteine analogues. An enzymatic process for l-cysteine has been successfully developed using microorganisms capable to hydrolyze 2-amino-delta2-thiazoline 4-carboxylic acid (ATC) which is readily available from methyl alpha-chloroacrylate and thiourea. A mutant of Pseudomonas thiazolinophilum converts d,l-ATC to l-cysteine in 95% molar yield at product concentrations higher than 30 g/L.
General Manufacturing Information
A non-essential amino acid in human development.
An amino acid derived from cystine, occurring naturally in the L-form ...
Analytic Laboratory Methods
Gold nanoparticles (AuNPs) were synthesized at room temperature following a simple, rapid, and green route using fresh-squeezed apple juice as a reducing reagent. The optimal AuNPs, based on the particle color, stability, and color change suitable for colorimetric detection of cysteine (Cys), are synthesized using 5 mL of 10% apple juice, 1 mL of 10 mM gold precursor solution, and 1 mL of 0.1 M NaOH. Under this set of parameters, the AuNPs are synthesized within 30 min at room temperature. The average size (11.1 +/- 3.2 nm) and zeta potential (-36.5 mV) of the AuNPs synthesized were similar to those of AuNPs prepared via the conventional citrate-reduction method. In the presence of Cys, unlike with any other amino acid, the AuNPs aggregated, possibly due to the gold-sulfur covalent interaction, yielding red-to-purple color change of the sample solution. The red-shift of the localized surface plasmon resonance peak of the AuNPs responsible for the color change was recorded by UV-vis spectrometer. The effect of other potential interferents such as glucose, ascorbic acid, K(+) , Na(+) , Ca(2+) , Zn(2+) , Ag(+) , Ni(2+) , Cu(2+) , Co(2+) , and Hg(2+) were also examined. The results show that AuNPs can be used to selectively detect and measure Cys with a linear dependency in the range of 2 to 100 uM and a limit of detection (signal-to-noise ratio > 3) of 50 nM. The results suggest that the green-synthesized AuNPs are useful for simple, rapid, and sensitive colorimetric detection of Cys, which is an essential amino acid in food and biological systems.
Clinical Laboratory Methods
A chlorinated coumarin-aldehyde was developed as a colorimetric and ratiometric fluorescent probe for distinguishing glutathione (GSH), cysteine (Cys) and homocysteine (Hcy). The GSH-induced substitution-cyclization and Cys/Hcy-induced substitution-rearrangement cascades lead to the corresponding thiol-coumarin-iminium cation and amino-coumarin-aldehyde with distinct photophysical properties. The probe can be used to simultaneously detect GSH and Cys/Hcy by visual determination based on distinct different colors - red and pale-yellow in PBS buffer solution by two reaction sites. From the linear relationship of fluorescence intensity and biothiols concentrations, it was determined that the limits of detection for GSH, Hcy and Cys are 0.08, 0.09 and 0.18 uM, respectively. Furthermore, the probe was successfully used in living cell imaging with low cell toxicity.
A highly sensitive and selective turn on fluorescent probe P-acid-aldehyde (P-CHO) is developed for the determination of cysteine (Cys) and homocysteine (Hcy). The probe is designed and synthesized by incorporating the specific functional group aldehyde group for thiols into a stable ?-conjugated material 4,4'-(2,5-dimethoxy-1,4-phenylene) bis(ethyne-2,1-diyl) dibenzoic acid (P-acid). The probe fluorescence is quenched through donor photoinduced electron transfer (d-PET) between the fluorophore (P-acid) and the recognition group (aldehyde group). In the presence of thiols, Cys and Hcy can selectively react with aldehyde group of the probe because the inhibition of d-PET between fluorophore and recognition group. Therefore, a turn-on fluorescent sensor was established for the fluorescence recovery. Under the optimized conditions, the fluorescence response of probe is directly proportional to the concentration of Cys in the range of 4-95 nM/L, with a detection limit 3.0 nM. In addition, the sensing system exhibits good selectively toward Cys and Hcy in the presence of other amino acids. It has been successfully applied for bioimaging of Cys and Hcy in living cells with low cell toxicity.
Storage Conditions
Stability Shelf Life
In neutral or slightly alkaline aq solns it is oxidized to cystine by air. More stable in acidic solns.
